![molecular formula C7H13ClN2O B2474342 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride CAS No. 1203684-48-3](/img/structure/B2474342.png)
2,6-Diazaspiro[3.5]nonan-5-one hydrochloride
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Overview
Description
“2,6-Diazaspiro[3.5]nonan-5-one hydrochloride” is a chemical compound with the molecular formula C7H12N2O2. It is also known as "8-hydroxy-2,6-diazaspiro [3.5]nonan-5-one dihydrochloride" . It has a molecular weight of 229.11 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “2,6-Diazaspiro[3.5]nonan-5-one hydrochloride” is 1S/C7H12N2O2.2ClH/c10-5-1-7(3-8-4-7)6(11)9-2-5;;/h5,8,10H,1-4H2,(H,9,11);2*1H . This indicates the presence of 7 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 2 chlorine atoms in the molecule.Physical And Chemical Properties Analysis
“2,6-Diazaspiro[3.5]nonan-5-one hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 229.11 .Scientific Research Applications
Improved Synthesis Methods
The synthesis of diazaspiro compounds has been refined for better efficiency and yield. For instance, diazaspiro[4.4]nonane was synthesized starting from malononitrile through nucleophilic displacement, hydrolytic cyclization, and carbonyl reduction, leading to higher efficiency and better yield. This process was characterized using 1H NMR and Mass spectra, ensuring the precise identification of the compounds created through this methodology (Ji Zhiqin, 2004).
Structural Analysis and Molecular Mechanics
Structural analyses, including molecular mechanics energy minimization techniques, have been conducted on diazaspiro derivatives. Such studies provide insights into the molecular structure and related parameters, essential for understanding the compound's chemical behavior and potential applications (A. Farag et al., 2008).
Chemical Properties and Reactions
Cycloaddition Reactions
Cycloaddition reactions have been utilized to create various diazaspiro derivatives. For example, the [3 + 2] cycloaddition of methylenelactams with nitrones has led to the formation of specific diazaspiro[3.4]octan-1-one derivatives. The lactam ring's conjugation and the isoxazolidine rings' conformations play a significant role in the structure and properties of these compounds (A. Chiaroni et al., 2000).
Cascade Reaction Processes
A cascade process involving N,O-diacyl hydroxylamines has been described to synthesize 1,6-dioxa-3,9-diazaspiro[4.4]nonane-2,8-diones. This complex reaction involves a series of transformations, including [3,3]-sigmatropic rearrangement, intramolecular cyclization, and spirocyclization, underlining the compound's versatility in chemical synthesis (Zohreh Nazarian & C. Forsyth, 2021).
Biomedical Applications
Calcium Channel Antagonists
Diazaspiro[4.5]decan-1-one derivatives have been studied for their potential as T-type calcium channel antagonists. Such compounds, after appropriate substitution, align with a 5-feature T-type pharmacophore model and exhibit significant inhibition of T-type calcium channels, highlighting their potential in treating diseases related to calcium channel dysfunction (P. Fritch & J. Krajewski, 2010).
Osteoclast Activity Inhibition
Novel diazaspiro[4,4]nonane derivatives have been synthesized and shown to inhibit osteoclast activities, presenting a potential pathway for treating conditions like osteoporosis. Such compounds do not affect bone formation, which is a significant advantage over current treatments (Lucile Mounier et al., 2020).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes .
Mechanism of Action
Target of Action
The primary target of 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride is the KRAS G12C protein . KRAS is a key player in cellular proliferation and differentiation, and its mutation is a known driver of oncogenic alteration in human cancer .
Mode of Action
2,6-Diazaspiro[3.5]nonan-5-one hydrochloride acts as a covalent inhibitor of KRAS G12C . The compound binds in the switch-II pocket of KRAS G12C, resulting in the inhibition of the protein .
Pharmacokinetics
The pharmacokinetic properties of 2,6-Diazaspiro[3The compound has been noted for its favorable metabolic stability , which suggests it may have good bioavailability.
Result of Action
The inhibition of KRAS G12C by 2,6-Diazaspiro[3.5]nonan-5-one hydrochloride can lead to the suppression of the oncogenic signaling pathways it is involved in, thereby potentially inhibiting tumor growth .
properties
IUPAC Name |
2,6-diazaspiro[3.5]nonan-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O.ClH/c10-6-7(4-8-5-7)2-1-3-9-6;/h8H,1-5H2,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWINIZEUXFRKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)C(=O)NC1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diazaspiro[3.5]nonan-5-one hydrochloride | |
CAS RN |
1203684-48-3 |
Source
|
Record name | 2,6-diazaspiro[3.5]nonan-5-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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